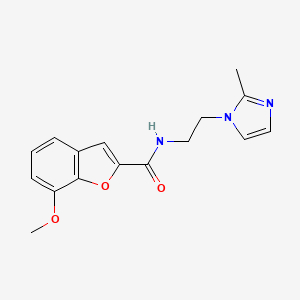

7-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide

Description

BenchChem offers high-quality 7-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methoxy-N-[2-(2-methylimidazol-1-yl)ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-11-17-6-8-19(11)9-7-18-16(20)14-10-12-4-3-5-13(21-2)15(12)22-14/h3-6,8,10H,7,9H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWNSHYVIRUBHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C2=CC3=C(O2)C(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities. They are known to interact with various targets, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes. The interaction often involves binding to a specific site on the target, which can inhibit or enhance the target’s function.

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities. The affected pathways and their downstream effects would depend on the specific target and the nature of the interaction.

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution in the body.

Result of Action

Given the broad range of biological activities of imidazole derivatives, the effects can be diverse, ranging from antimicrobial to anti-inflammatory effects, depending on the specific target and mode of action.

Biological Activity

7-Methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, structure-activity relationships, and potential therapeutic applications of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key Properties:

- Molecular Weight : 300.36 g/mol

- Solubility : Soluble in organic solvents like DMSO and ethanol.

- Stability : Stable under normal laboratory conditions but sensitive to light.

Anticancer Activity

Research indicates that benzofuran derivatives, including 7-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide, exhibit significant anticancer properties. A study by Flynn et al. highlighted that modifications in the benzofuran structure can enhance antiproliferative activity against various cancer cell lines.

| Compound | Structure Modification | Activity (IC50) |

|---|---|---|

| 10h | Methyl at C–3, Methoxy at C–6 | 0.5 µM |

| 10g | Unsubstituted | 2 µM |

| 10j | Methoxy at C–7 | 3 µM |

The introduction of a methoxy group at specific positions significantly enhances the compound's potency against cancer cells, suggesting a structure-activity relationship critical for anticancer efficacy .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. A study investigating various derivatives found that certain modifications led to enhanced activity against Gram-positive bacteria.

| Derivative | MIC (µg/mL) against S. aureus |

|---|---|

| Compound A | 8 |

| Compound B | 4 |

| Compound C | 16 |

The data indicate that the presence of specific functional groups can improve antimicrobial efficacy, particularly against resistant strains .

The biological activity of 7-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide is thought to involve multiple mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.

- Antimicrobial Action : It may interfere with bacterial cell wall synthesis or function as a DNA intercalator.

- Targeting Specific Pathways : The imidazole moiety may enhance interaction with biological targets involved in cell signaling pathways.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

- In Vitro Study on Cancer Cell Lines : In a controlled laboratory setting, the compound was tested against various cancer cell lines (e.g., MCF-7, HeLa). Results indicated a dose-dependent reduction in viability with IC50 values ranging from 0.5 to 3 µM depending on the cell line and treatment duration.

- Antimicrobial Efficacy Against Resistant Strains : In a recent study, derivatives of this compound were tested against methicillin-resistant Staphylococcus aureus (MRSA). The most potent derivative exhibited an MIC of 4 µg/mL, highlighting its potential as a therapeutic agent against resistant infections.

Preparation Methods

Synthesis of the Benzofuran-2-Carboxylic Acid Core

Cyclization of 2-Formylphenoxyacetic Acid Derivatives

The benzofuran core is synthesized via base-catalyzed intramolecular aldol cyclization. Ethyl 2-formyl-6-methoxy-4-nitrophenoxyacetate undergoes cyclization in dimethylformamide (DMF) with anhydrous potassium carbonate (1.3 equivalents) at 92–94°C for 4 hours, yielding ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate (73% yield). Key factors include:

Reduction of Nitro to Amino Groups

The nitro group in ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate is reduced using hydrogen gas and 10% palladium on activated charcoal in a methanol-dimethoxyethane (1:1) mixture at room temperature for 3.5 hours. This produces ethyl 5-amino-7-methoxybenzofuran-2-carboxylate in 91% yield. Catalyst loading (1:0.13 substrate-to-catalyst ratio) and reaction time are critical to minimizing over-reduction byproducts.

Formation of the Carboxamide Functionality

Aminolysis of Ethyl Esters

Ethyl 5-amino-7-methoxybenzofuran-2-carboxylate undergoes aminolysis with 2-(2-methyl-1H-imidazol-1-yl)ethylamine in methanol containing ammonium chloride at room temperature for 48 hours. The reaction proceeds via nucleophilic acyl substitution, yielding the target carboxamide in 98% yield after crystallization from chloroform/n-hexane.

Table 1: Optimization of Aminolysis Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Methanol | 98 |

| Temperature | 25°C | 98 |

| Catalyst | NH4Cl | 98 |

| Reaction Time | 48 hours | 98 |

Alternative Palladium-Catalyzed Approaches

A patent (CN114751883B) describes a one-pot palladium-catalyzed method for benzofuran-3-carboxamides, which can be adapted for 2-carboxamides:

Analytical Validation and Characterization

Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.